molecular formula C18H18N4O2S B2813887 1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946220-85-5

1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2813887
CAS No.: 946220-85-5
M. Wt: 354.43
InChI Key: ADBKIHUMKCYWDQ-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Utility in Heterocyclic Synthesis

This compound is involved in the synthesis of various heterocyclic compounds, demonstrating its utility as a key intermediate in the preparation of pyrazole, pyridine, and pyrimidine derivatives. Through reactions with hydrazine hydrate, malononitrile, and other reagents, it enables the formation of compounds with potential applications in medicinal chemistry and materials science (A. Fadda et al., 2012).

Role in Novel Nitrogen-bridged Heterocycles

Its structural features allow for the development of nitrogen-bridged heterocycles, offering new avenues in the design of molecules with unique properties for potential pharmaceutical applications. The synthesis of pyrazolo[1,5-a]pyridines from specific treatments highlights its versatility and importance in creating novel chemical entities (A. Kakehi et al., 1985).

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-6-7-12(2)14(9-11)10-22-8-4-5-15(17(22)24)16(23)19-18-21-20-13(3)25-18/h4-9H,10H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBKIHUMKCYWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.